

Nlrp3-IN-17 (CAS: 2254432-75-0): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Nlrp3-IN-17

Cat. No.: B10857345

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Nlrp3-IN-17**, a potent and selective inhibitor of the NLRP3 inflammasome. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in their exploration of NLRP3-mediated inflammatory processes.

Core Compound Data

Nlrp3-IN-17 is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.

Property	Value
CAS Number	2254432-75-0
Molecular Formula	C ₂₁ H ₂₂ N ₄ O ₂ S
Molecular Weight	394.49 g/mol
Purity	>98%
Storage Temperature	2-8°C
Appearance	Solid
Solubility	Soluble in DMSO

Quantitative Efficacy and Pharmacokinetics

Nlrp3-IN-17 has demonstrated potent inhibition of the NLRP3 inflammasome in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Efficacy

Parameter	Cell Type	Value (nM)
IC ₅₀	NLRP3 Inflammasome Inhibition	7

Table 2: In Vivo Pharmacokinetics (Mouse Model)

Parameter	Value
Dose	3 mg/kg (oral administration)
AUC	4.2 µg·h/mL
t _{1/2} (half-life)	2.91 hours
F% (Oral Bioavailability)	56%

Table 3: In Vivo Efficacy (Mouse Model)

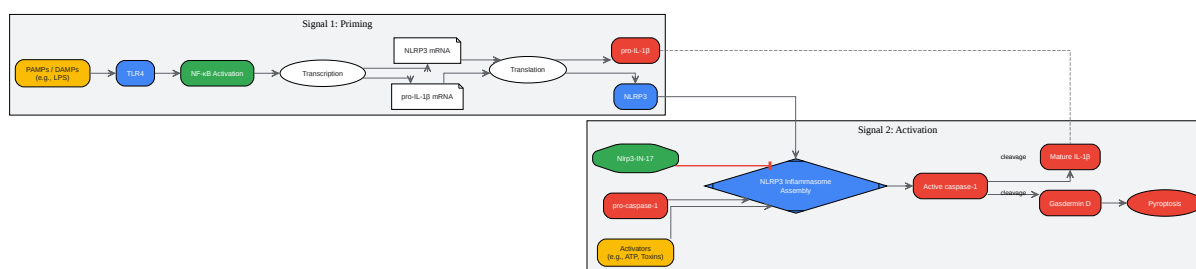
Model	Dose	Effect
LPS + ATP Challenge (Acute)	10 mg/kg (oral, single dosage)	44% decrease in IL-1 β levels

Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its activation is a two-step process: priming and activation.

- **Priming (Signal 1):** This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF- κ B, resulting in the increased expression of NLRP3 and pro-interleukin-1 β (pro-IL-1 β).
- **Activation (Signal 2):** A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Nlrp3-IN-17 is a direct inhibitor of the NLRP3 inflammasome, preventing its assembly and subsequent activation of caspase-1.



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NLRP3 Inflammasome Signaling Pathway and Inhibition by **Nlrp3-IN-17**.

Experimental Protocols

The following protocols provide detailed methodologies for in vitro and in vivo assessment of **Nlrp3-IN-17** activity.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the use of murine bone marrow-derived macrophages (BMDMs) to assess the in vitro efficacy of **Nlrp3-IN-17**.

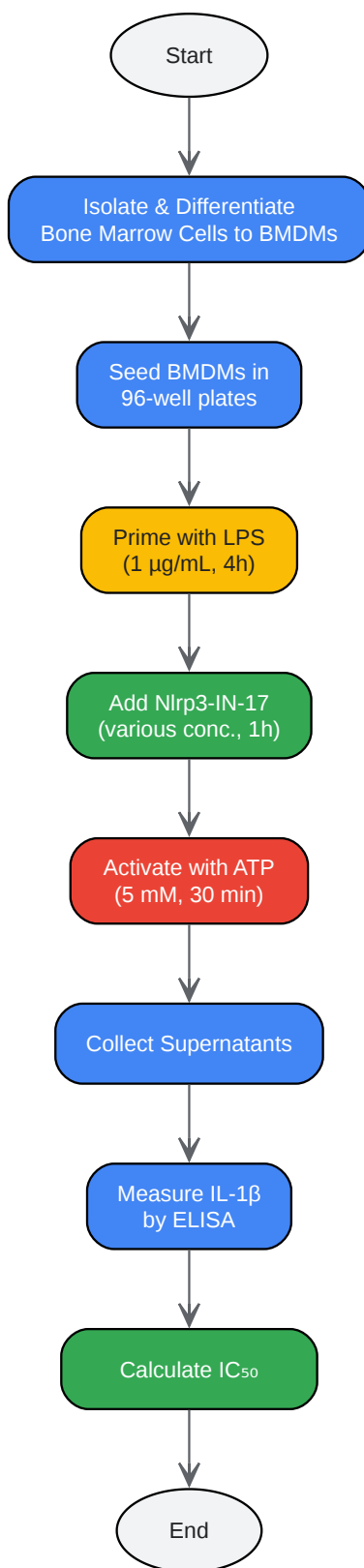
Materials:

- C57BL/6 mice
- DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)
- LPS (from E. coli O111:B4)
- ATP
- **Nlrp3-IN-17**
- ELISA kit for murine IL-1 β
- 96-well cell culture plates

Procedure:

- Isolation and Culture of BMDMs:
 - Euthanize C57BL/6 mice and isolate femur and tibia.
 - Flush bone marrow with sterile PBS into a petri dish.
 - Centrifuge the cell suspension and resuspend in DMEM.
 - Culture cells in DMEM containing 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
- Cell Seeding:
 - Plate the differentiated BMDMs in 96-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Priming:
 - Prime the cells with 1 μ g/mL LPS for 4 hours.
- Inhibitor Treatment:

- Pre-incubate the primed cells with varying concentrations of **Nlrp3-IN-17** (or vehicle control) for 1 hour.
- Activation:
 - Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.
- Sample Collection and Analysis:
 - Collect the cell culture supernatants.
 - Measure the concentration of IL-1 β in the supernatants using an ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the IC₅₀ value of **Nlrp3-IN-17** by plotting the percentage of IL-1 β inhibition against the log concentration of the inhibitor.



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In Vitro Experimental Workflow for **Nlrp3-IN-17** Efficacy Testing.

In Vivo LPS + ATP-Induced Peritonitis Model

This protocol outlines an acute in vivo model to assess the efficacy of **Nlrp3-IN-17** in a mouse model of peritonitis.

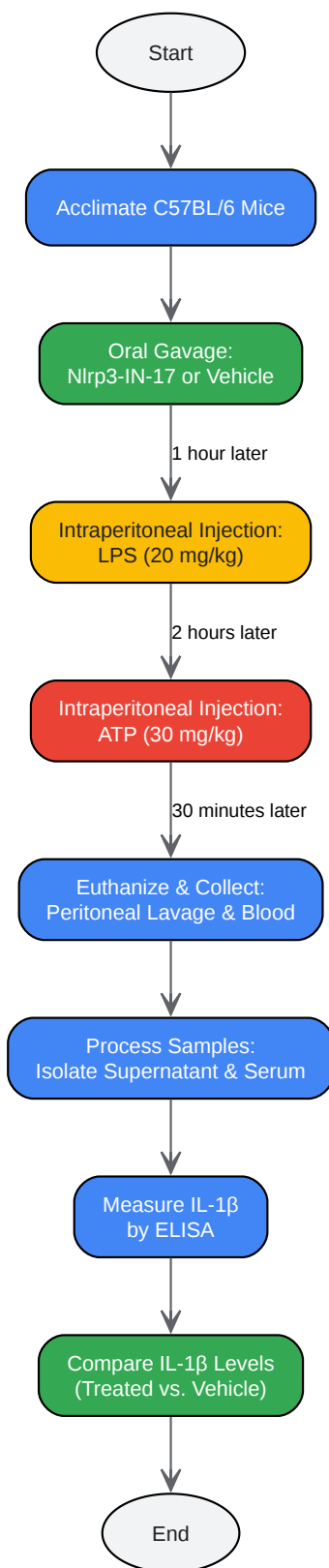
Materials:

- Female C57BL/6 mice (8-10 weeks old)
- **Nlrp3-IN-17**
- Vehicle control (e.g., 0.5% methylcellulose)
- LPS (from E. coli O111:B4)
- ATP
- Sterile PBS
- ELISA kit for murine IL-1 β

Procedure:

- Animal Acclimation:
 - Acclimate mice to the facility for at least one week before the experiment.
- Inhibitor Administration:
 - Administer **Nlrp3-IN-17** (e.g., 10 mg/kg) or vehicle control to the mice via oral gavage.
- Priming:
 - One hour after inhibitor administration, intraperitoneally inject the mice with LPS (20 mg/kg).
- Activation:
 - Two hours after LPS injection, intraperitoneally inject the mice with ATP (30 mg/kg).

- Sample Collection:
 - Thirty minutes after ATP injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.
 - Collect blood via cardiac puncture for serum analysis.
- Sample Processing:
 - Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant.
 - Allow the blood to clot and centrifuge to obtain serum.
- Analysis:
 - Measure the concentration of IL-1 β in the peritoneal lavage fluid and serum using an ELISA kit.
- Data Analysis:
 - Compare the IL-1 β levels between the **Nlrp3-IN-17**-treated group and the vehicle control group to determine the percentage of inhibition.



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In Vivo Experimental Workflow for **Nlrp3-IN-17** Efficacy Testing.

Conclusion

Nlrp3-IN-17 is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for a wide range of in vitro and in vivo studies. This technical guide provides a comprehensive resource to facilitate the use of **Nlrp3-IN-17** in research settings.

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